

# Application Notes and Protocols for Calcium L-lactate Pentahydrate in Drug Delivery

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## Compound of Interest

Compound Name: Calcium L-lactate pentahydrate

Cat. No.: B8254734

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## Introduction

**Calcium L-lactate pentahydrate** is a highly bioavailable form of calcium that is frequently utilized in the pharmaceutical industry.[1][2][3] While its primary application is as a filler-binder in immediate-release tablet formulations due to its excellent compaction properties and ability to promote rapid disintegration, it also plays a crucial role as a cross-linking agent in certain controlled-release systems.[4][5][6] These application notes provide an overview of the characteristics of **Calcium L-lactate pentahydrate** and detailed protocols for its application in both immediate and controlled-release drug delivery systems.

## Physicochemical Properties of Calcium L-lactate Pentahydrate

A comprehensive understanding of the physicochemical properties of **Calcium L-lactate pentahydrate** is essential for its effective application in pharmaceutical formulations.

Property	Description	Reference
Chemical Formula	$C_6H_{10}CaO_6 \cdot 5H_2O$	[7]
Molecular Weight	308.3 g/mol	[7]
Appearance	White crystalline powder or granules.	[5]
Solubility	Soluble in water.	[2]
Bioavailability	Possesses good bioavailability compared to other calcium salts.	[1][2][3]
Compaction Properties	Exhibits excellent compaction properties, making it suitable for direct compression tablet manufacturing.	[4][6]
Hydration States	Can exist in anhydrous, monohydrate, trihydrate, and pentahydrate forms. The pentahydrate form has superior properties for direct compression.	[5]

## Application 1: Immediate-Release Solid Oral Dosage Forms

**Calcium L-lactate pentahydrate** is widely employed as a filler-binder in the direct compression of immediate-release tablets. Its properties contribute to tablets with short disintegration times and fast drug release.[4][6]

### Experimental Protocol: Formulation of Immediate-Release Tablets by Direct Compression

This protocol outlines the steps for preparing immediate-release tablets using **Calcium L-lactate pentahydrate** as a primary excipient.

**Materials:**

- Active Pharmaceutical Ingredient (API)
- **Calcium L-lactate Pentahydrate** (Direct Compression Grade)
- Microcrystalline Cellulose (MCC)
- Croscarmellose Sodium (Superdisintegrant)
- Magnesium Stearate (Lubricant)

**Equipment:**

- Blender (e.g., V-blender)
- Tablet Press with appropriate tooling
- Hardness Tester
- Friabilator
- Disintegration Tester
- Dissolution Apparatus (USP Type II - Paddle)

**Procedure:**

- Blending:
  - Accurately weigh the API, **Calcium L-lactate pentahydrate**, MCC, and croscarmellose sodium.
  - Geometrically mix the powders in a blender for 15 minutes to ensure homogeneity.
  - Add magnesium stearate to the blend and mix for an additional 3 minutes.
- Tableting:

- Transfer the final blend to the hopper of a tablet press.
- Compress the blend into tablets using appropriate tooling and compression force.
- Tablet Evaluation:
  - Hardness: Measure the crushing strength of a representative sample of tablets.
  - Friability: Determine the weight loss of a sample of tablets after tumbling in a friabilator.
  - Disintegration Time: Measure the time required for the tablets to disintegrate in deionized water at 37°C.
  - In Vitro Dissolution:
    - Perform dissolution testing using a USP Type II apparatus at 50 RPM.
    - Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at  $37 \pm 0.5^{\circ}\text{C}$ .
    - Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
    - Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

## Logical Workflow for Immediate-Release Tablet Formulation



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Caption: Workflow for Immediate-Release Tablet Formulation.

## Application 2: Controlled-Release Calcium Alginate Microspheres

In this application, **Calcium L-lactate pentahydrate** serves as a source of calcium ions to cross-link sodium alginate, forming a hydrogel matrix that can encapsulate and provide controlled release of an active ingredient.<sup>[5]</sup>

### Experimental Protocol: Preparation of Drug-Loaded Calcium Alginate Microspheres

This protocol describes the preparation of controlled-release microspheres using an ionic gelation method.

Materials:

- Sodium Alginate
- Active Pharmaceutical Ingredient (API)
- **Calcium L-lactate Pentahydrate**
- Deionized Water

Equipment:

- Magnetic Stirrer
- Syringe Pump
- Beakers
- Buchner Funnel and Filter Paper
- Oven

Procedure:

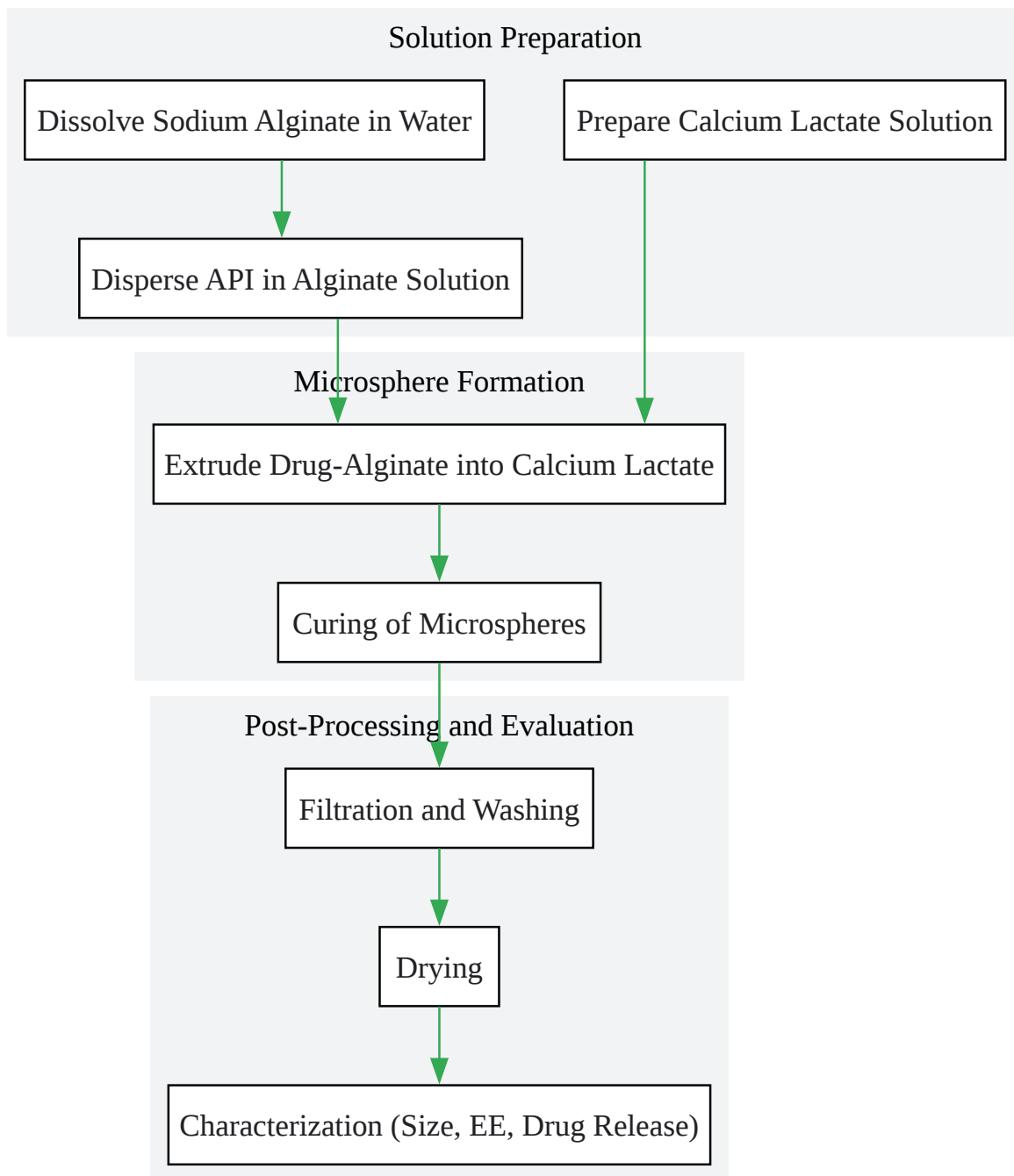
- Preparation of Sodium Alginate Solution:

- Dissolve a specific amount of sodium alginate in deionized water with gentle heating and stirring to form a homogeneous solution.
- Allow the solution to cool to room temperature.
- Drug Incorporation:
  - Disperse the desired amount of the API into the sodium alginate solution and stir until a uniform dispersion is obtained.
- Preparation of Calcium Lactate Solution:
  - Dissolve **Calcium L-lactate pentahydrate** in deionized water to prepare the cross-linking solution.
- Microsphere Formation:
  - Load the drug-alginate dispersion into a syringe and mount it on a syringe pump.
  - Extrude the dispersion dropwise into the calcium lactate solution while stirring.
  - Allow the formed microspheres to cure in the solution for a specified time to ensure complete cross-linking.
- Washing and Drying:
  - Collect the microspheres by filtration using a Buchner funnel.
  - Wash the microspheres with deionized water to remove any unreacted calcium lactate and surface-adhered drug.
  - Dry the microspheres in an oven at a controlled temperature.
- Characterization:
  - Encapsulation Efficiency: Determine the amount of drug encapsulated in the microspheres.
  - Particle Size Analysis: Measure the size distribution of the prepared microspheres.

- In Vitro Drug Release:
  - Perform dissolution testing using a USP Type I (Basket) or Type II (Paddle) apparatus.
  - Use an appropriate dissolution medium (e.g., phosphate buffer pH 7.4) at  $37 \pm 0.5^{\circ}\text{C}$ .
  - Withdraw samples at predetermined time intervals over an extended period (e.g., 24 hours).
  - Analyze the drug concentration in the samples using a validated analytical method.

## Experimental Workflow for Calcium Alginate Microsphere Preparation





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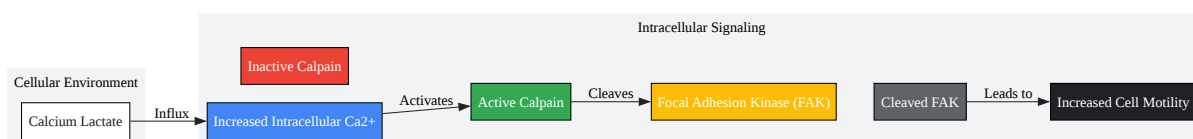
Caption: Workflow for Calcium Alginate Microsphere Preparation.

## Signaling Pathway Affected by Calcium Lactate

While not directly related to the drug release mechanism from a matrix, calcium lactate has been shown to influence intracellular signaling pathways. Specifically, it can increase intracellular calcium levels, which in turn affects the Calpain-Focal Adhesion Kinase (FAK) signaling pathway in colon cancer cells.[8]

## Calpain-FAK Signaling Pathway

An increase in intracellular calcium, as can be induced by calcium lactate, activates calpain, a calcium-dependent protease.[8] Activated calpain can then cleave Focal Adhesion Kinase (FAK), a key protein involved in cell adhesion and migration.[8] The cleavage of FAK can impact cancer cell motility.[8]



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Caption: Calpain-FAK Signaling Pathway influenced by Calcium Lactate.

## Conclusion

**Calcium L-lactate pentahydrate** is a versatile excipient in pharmaceutical formulations. While it is predominantly used to facilitate rapid drug release in immediate-release tablets, its role as a cross-linking agent enables its use in the development of controlled-release systems such as calcium alginate microspheres. The selection of its application should be guided by the desired drug release profile and the overall formulation strategy. Furthermore, the biological effects of calcium lactate, such as its influence on intracellular signaling pathways, should be considered in the context of the therapeutic application.

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- To cite this document: BenchChem. [Application Notes and Protocols for Calcium L-lactate Pentahydrate in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8254734#controlled-release-of-drugs-from-calcium-l-lactate-pentahydrate-matrices]

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